2-Pentyl benzyl sulfide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pentan-2-ylsulfanylmethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18S/c1-3-7-11(2)13-10-12-8-5-4-6-9-12/h4-6,8-9,11H,3,7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYSNTFDOYCFHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)SCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 2 Pentyl Benzyl Sulfide
Oxidation Reactions of the Thioether Moiety
The oxidation of thioethers is a fundamental transformation in organic chemistry. nih.gov For 2-pentyl benzyl (B1604629) sulfide (B99878), this involves the conversion of the sulfide to a sulfoxide (B87167) and then further to a sulfone. A variety of oxidizing agents can accomplish this, but controlling the reaction to selectively produce the sulfoxide without over-oxidation to the sulfone requires careful selection of reagents and conditions. nih.govorganic-chemistry.org
The direct oxidation of 2-pentyl benzyl sulfide leads to 2-pentyl benzyl sulfoxide. With stronger oxidizing conditions or an excess of the oxidant, the sulfoxide can be further oxidized to form 2-pentyl benzyl sulfone. jchemrev.comscispace.com The selective oxidation to the sulfoxide is often desired, as sulfoxides are valuable synthetic intermediates. organic-chemistry.org Reagents like hydrogen peroxide, often used in conjunction with a catalyst, are commonly employed for this transformation due to their efficiency and environmental friendliness. nih.gov
The sulfur atom in 2-pentyl benzyl sulfoxide is a stereocenter, meaning the sulfoxide can exist as two enantiomers. The synthesis of enantiomerically pure sulfoxides is of significant interest, as these compounds are used as chiral auxiliaries in asymmetric synthesis and are found in biologically active molecules. scispace.comnih.gov Asymmetric sulfoxidation is the most direct method to produce these chiral sulfoxides from prochiral sulfides like this compound. nih.govucc.ie
One of the most effective methods for asymmetric sulfoxidation involves the use of chiral metal complexes as catalysts. ucc.ie Titanium and copper complexes have been extensively studied and proven to be highly effective. nih.govucc.ie
The pioneering work in this area utilized a modified Sharpless epoxidation catalyst system, which consists of a titanium isopropoxide (Ti(O-i-Pr)4), a chiral diethyl tartrate (DET) ligand, and an oxidant, typically an alkyl hydroperoxide like tert-butyl hydroperoxide (TBHP) or cumene (B47948) hydroperoxide (CHP). scispace.comucc.ie When applied to aryl benzyl sulfides, which are structurally similar to this compound, these systems can produce sulfoxides with high enantioselectivity. nih.gov The choice of ligand is crucial for achieving high enantiomeric excess (ee). For example, chiral BINOL (1,1′-bi-2-naphthol) derivatives have been successfully used as ligands in titanium-catalyzed oxidations. scispace.com
Copper-based catalytic systems have also emerged as powerful tools for asymmetric sulfoxidation. Chiral ligands, often based on Schiff bases or other nitrogen-containing structures, are used to create a chiral copper complex that directs the oxidation to one enantiotopic face of the sulfur atom. ucc.ie
Below is a representative table of results for the metal-catalyzed asymmetric oxidation of a generic aryl alkyl sulfide, illustrating the typical conditions and outcomes applicable to this compound.
| Catalyst System | Chiral Ligand | Oxidant | Solvent | Yield (%) | Enantiomeric Excess (ee %) |
| Ti(O-i-Pr)4 | (R,R)-Diethyl Tartrate | TBHP | Toluene | Good | High (>90%) |
| Ti(O-i-Pr)4 | (R)-6,6′-Diphenyl-BINOL | aq. TBHP | Toluene | up to 81% | up to 90% |
| Cu(I) Complex | Chiral Schiff Base | H2O2 | Methanol | Moderate to Good | Moderate to High |
This table is illustrative, based on data for analogous sulfide substrates. scispace.com
Biocatalysis offers an environmentally benign alternative to metal-based catalysts for asymmetric sulfoxidation. orientjchem.org Whole-cell biotransformations using various microorganisms, particularly filamentous fungi, have been shown to effectively oxidize sulfides to their corresponding sulfoxides and sulfones. orientjchem.orgresearchgate.net
Several fungal strains, such as those from the genera Aspergillus and Penicillium, have demonstrated the ability to perform these oxidations. orientjchem.org For instance, studies have identified strains like Aspergillus ochraceus and Penicillium funiculosum that can oxidize alkyl aryl sulfides to the corresponding sulfones in high yields. orientjchem.orgresearchgate.net While the primary products in some studies are sulfones, indicating complete oxidation, other microbial systems can be controlled to favor the formation of chiral sulfoxides. orientjchem.orgresearchgate.net The enzymes responsible for this activity are typically monooxygenases or peroxidases. nih.gov
The key advantages of biocatalytic methods include mild reaction conditions (neutral pH, room temperature), high enantioselectivity in many cases, and the avoidance of heavy metal waste. orientjchem.org
| Fungal Strain | Substrate Type | Primary Product | Yield |
| Aspergillus ochraceus | Alkyl aryl sulfides | Sulfone | High |
| Penicillium funiculosum | Alkyl aryl sulfides | Sulfone | High |
Data derived from studies on various sulfides, indicating the potential for biotransformation of this compound. orientjchem.orgresearchgate.net
The mechanism of metal-catalyzed asymmetric sulfoxidation is believed to involve the formation of a chiral metal-peroxo or metal-hydroperoxide species. In the case of titanium-based catalysts, the chiral ligand, such as a tartrate or BINOL derivative, coordinates to the titanium center. scispace.com This creates a chiral environment around the metal. The sulfide substrate then coordinates to this chiral titanium complex. The oxidant, such as TBHP, also coordinates to the titanium, and the oxygen atom is transferred to the sulfur atom of the sulfide. The stereochemical outcome is determined by the sterically preferred orientation of the sulfide's lone pairs and organic substituents within the chiral coordination sphere of the catalyst. scispace.com The pathway involves the control of hydroperoxide orientation by the chiral ligand-metal complex to create an asymmetric environment for the sulfoxidation. scispace.com
Formation of Sulfoxides and Sulfones
Asymmetric Sulfoxidation Methodologies
Reduction Reactions of Sulfoxide and Sulfone Derivatives
The reduction of sulfoxides and sulfones back to the parent sulfide is a useful transformation in organic synthesis. A variety of reagents can accomplish the deoxygenation of sulfoxides. Mild reducing agents are often sufficient for this purpose. For instance, combinations like triflic anhydride (B1165640) with potassium iodide or thionyl chloride (SOCl2) with triphenylphosphine (B44618) (Ph3P) have been reported to effectively reduce sulfoxides to sulfides in high yields under mild conditions. organic-chemistry.org Another efficient system for this conversion is aluminum-nickel chloride hexahydrate (Al-NiCl2·6H2O), which can rapidly convert alkyl aryl sulfoxides to the corresponding sulfides. researchgate.net
The reduction of sulfones is significantly more challenging than the reduction of sulfoxides due to the higher oxidation state and greater stability of the sulfone group. Stronger reducing agents and more forcing conditions are typically required.
Selective Reduction Protocols to Regenerate the Sulfide
The oxidation of sulfides to sulfoxides and subsequently to sulfones is a common transformation. The reverse reaction, the selective reduction of these oxidized species back to the parent sulfide, is a crucial process in organic synthesis, particularly when the sulfoxide is used as a chiral auxiliary. For this compound, its corresponding sulfoxide or sulfone can be reduced to regenerate the sulfide linkage through various modern chemical and catalytic methods. These protocols are designed to be chemoselective, targeting the sulfur-oxygen bond while preserving other functional groups within the molecule.
A variety of reagent systems have been developed for the deoxygenation of sulfoxides. acs.org These often involve activation of the sulfoxide oxygen followed by reduction. Catalytic systems employing Earth-abundant metals are gaining prominence due to their efficiency and lower environmental impact. For instance, manganese carbonyl complexes in conjunction with a silane (B1218182) reducing agent, such as phenylsilane (B129415) (PhSiH₃), have proven effective for the reduction of various aryl alkyl and dibenzyl sulfoxides with excellent yields. rsc.org The proposed mechanism involves the activation of the Si-H bond by the manganese catalyst, which then promotes the hydrosilylation and cleavage of the sulfur-oxygen double bond. rsc.org
Other effective reagents include combinations that form highly electrophilic sulfur intermediates. A mixture of oxalyl chloride and ethyl vinyl ether can reduce sulfoxides under mild, room-temperature conditions. mdpi.com In this process, the sulfoxide reacts with oxalyl chloride to form a chlorosulfonium salt, which is then reduced by the nucleophilic vinyl ether. mdpi.com Similarly, trifluoroacetic anhydride (TFAA) can activate the sulfoxide, which is then reduced by a nucleophilic species like an isonitrile or sodium iodide. acs.orgresearchgate.net Photocatalytic methods using visible light and a suitable photocatalyst, such as an iridium complex, also offer a mild pathway for deoxygenation via a radical chain mechanism. nih.gov While the reduction of sulfoxides is well-established, the deoxygenation of the corresponding sulfones is a significantly more challenging transformation due to the greater strength and stability of the two sulfur-oxygen bonds. However, some powerful reducing systems, like Mg-MeOH, have been reported to be capable of reducing sulfones to sulfides. lookchem.com
Table 1: Selected Reagents for the Reduction of Sulfoxides to Sulfides This table is a representative summary of general methods and does not imply these reactions have been specifically performed on this compound.
| Reagent System | Type | Key Features |
|---|---|---|
| MnBr(CO)₅ / PhSiH₃ | Catalytic (Mn) | Mild conditions, high yields, chemoselective. rsc.org |
| Oxalyl chloride / Ethyl vinyl ether | Stoichiometric | Fast, room temperature, volatile byproducts. mdpi.com |
| Trifluoroacetic Anhydride (TFAA) / NaI | Stoichiometric | Rapid reaction, forms iodine as a byproduct. researchgate.net |
| Thionyl chloride (cat.) / PPh₃ | Catalytic (SOCl₂) | Mild conditions, uses triphenylphosphine as the terminal reductant. acs.org |
| fac-Ir(ppy)₃ / PPh₃ / Visible Light | Photocatalytic | Very mild conditions, radical mechanism, tolerates sensitive functional groups. nih.gov |
| Mg / MeOH | Stoichiometric | Capable of reducing highly stable sulfones, albeit under harsher conditions. lookchem.com |
Carbon-Sulfur Bond Cleavage Reactions
The carbon-sulfur bonds in this compound exhibit distinct reactivities, with the benzylic C–S bond being particularly susceptible to cleavage under various conditions, including photochemical, reductive, and catalytic processes.
Removing the benzyl group from a thioether is a common deprotection strategy in organic synthesis. For this compound, this involves the selective cleavage of the benzyl-sulfur bond to yield the corresponding 2-pentanethiol. A variety of methods can be employed to achieve this transformation.
Visible-light-mediated photooxidative debenzylation offers a mild and selective approach. researchgate.net Using a photooxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), either stoichiometrically or catalytically, benzyl ethers can be cleaved in the presence of functionalities that are sensitive to harsher methods like hydrogenolysis or Birch reduction. researchgate.net This methodology is particularly advantageous as it is compatible with thioethers, avoiding common side reactions like oxidation to the sulfoxide or sulfone. researchgate.net
Radical-mediated approaches provide another route. For instance, a method utilizing a catalytic amount of a thiol, such as pentafluorothiophenol, under aerobic conditions can achieve the debenzylation of both alcohols and amines. google.com This process relies on the chemoselective abstraction of a hydrogen atom from the benzylic position by a highly electrophilic thiyl radical, leading to C–S bond cleavage. google.com Additionally, specific organometallic systems, such as dibutylmagnesium (B73119) in the presence of a catalytic amount of titanocene (B72419) dichloride, have been developed for the mild and effective deprotection of both aromatic and aliphatic benzyl thioethers. frontiersin.org Traditional methods involving strong acids or reductive cleavage with alkali metals can also be used, though they often lack the functional group tolerance of more modern techniques. frontiersin.org
The mechanism of C–S bond scission is a central aspect of processes like hydrodesulfurization (HDS), a critical catalytic cycle in the petroleum industry for removing sulfur from fuels. While often studied with more refractory compounds like dibenzothiophene, the principles apply to benzyl sulfides. acs.orglookchem.com In these cycles, which typically use solid catalysts like Ni-MoS₂ on an alumina (B75360) support, C–S bond cleavage can be promoted by the presence of other molecules like aromatics and nitrogen heterocycles. acs.orgresearchgate.netlookchem.com The mechanism can involve direct hydrogenolysis, where the C–S bond is cleaved by hydrogen, or a hydrogenation pathway where the aromatic ring is first saturated before the C–S bond is broken. organic-chemistry.org Theoretical studies on small metal sulfide clusters suggest that the catalyst surface actively participates, with hydrogen dissociating to form sulfhydryl (SH) and hydryl (MH) species that are crucial for the hydrogenation and cleavage steps. organic-chemistry.org
A different mechanistic pathway for C–S bond cleavage can be induced at room temperature without transition metal catalysts. mdpi.com This process involves three key steps:
Sulfonium (B1226848) Salt Formation: The sulfide reacts with a methylating agent, such as methyl iodide in the presence of silver tetrafluoroborate, to form a stable methylsulfonium salt.
Dissociation: The sulfonium ion dissociates to form an ion-dipole pair consisting of a benzyl carbocation and a neutral sulfide. This step is highly dependent on the stability of the carbocation, with electron-donating substituents on the benzyl group (like p-methoxy) greatly facilitating the cleavage. mdpi.com
Bond Cleavage: The methylating agent attacks the sulfide within the ion-dipole pair, leading to the final C–S bond scission. mdpi.com
Photochemical irradiation provides another distinct mechanism for C–S bond cleavage. Upon irradiation with UV light (e.g., 254 nm), benzyl sulfides undergo efficient homolytic cleavage of the C–S bond, generating a benzyl radical and a thiyl radical. rsc.org The subsequent fate of these radicals depends on the reaction conditions and the presence of trapping agents. rsc.org
Electrophilic and Nucleophilic Reactivity of the Sulfur Atom
The sulfur atom in this compound is characterized by its high nucleophilicity, a trait common to sulfides. acs.orgbohrium.com Sulfur's valence electrons are in 3p orbitals, which are larger and more polarizable than the 2p orbitals of oxygen in ethers. This makes the sulfur atom a much stronger nucleophile than oxygen, even though ethers are more basic. bohrium.com
This nucleophilicity is most readily observed in reactions with electrophiles. For example, this compound will react with alkyl halides, such as methyl iodide, in an Sₙ2 reaction to form a stable ternary sulfonium salt. bohrium.com This alkylation of the sulfur atom is a key reaction that contrasts sharply with the behavior of ethers, which only form analogous oxonium salts under extreme conditions. acs.org
The sulfur atom's lone pairs also allow it to act as a nucleophile towards oxidizing agents. Mild oxidation, for instance with one equivalent of hydrogen peroxide (H₂O₂) at room temperature, converts the sulfide to the corresponding sulfoxide. Further oxidation with a stronger agent, like a peroxy acid, yields the sulfone.
While the sulfur atom itself is nucleophilic, its reaction with an electrophile can induce electrophilic character at adjacent atoms. In the resulting sulfonium salt, the carbon atoms attached to the positively charged sulfur become highly electrophilic and susceptible to attack by nucleophiles. This "umpolung" or reversal of polarity is a cornerstone of the reactivity of sulfonium salts in biological systems (e.g., S-adenosylmethionine) and synthetic chemistry. Similarly, in Pummerer-type reactions, activation of a sulfoxide with an electrophile (like an acid anhydride) makes the α-carbon susceptible to nucleophilic attack.
Substituent Effects on Reactivity (e.g., Aromatic Ring and Alkyl Chain Variations)
The reactivity of this compound, particularly in reactions involving C–S bond cleavage, is significantly influenced by substituents on both the aromatic ring and the alkyl chain. These effects are primarily electronic and steric in nature.
Studies on the photocleavage of substituted benzyl phenyl sulfides have revealed distinct substituent effects. nih.gov In these radical-mediated reactions, electron-donating and electron-withdrawing groups on the aromatic ring alter the efficiency of the C–S bond scission. Interestingly, a "meta effect" has been observed, where meta-substituted derivatives show more significant variances in cleavage efficiency than their para-substituted counterparts. nih.gov For example, upon photolysis, the cleavage efficiency of meta-substituted benzyl phenyl sulfides follows the order: 3-CN > 3-NO₂ > 3-CF₃ > 3-CH₃ > 3-OCH₃. This trend is rationalized by the influence of the substituent on the electron density of the radical ipso to the forming benzyl radical. nih.gov
In non-radical C–S cleavage reactions that proceed through a carbocation intermediate, the effect of substituents is even more pronounced. Research has shown that for the cleavage of dibenzyl sulfides via methylation and dissociation, only benzyl groups bearing a strong electron-donating substituent, such as p-methoxy, would undergo bond scission. mdpi.com The p-methoxy group is critical for stabilizing the intermediate benzyl carbocation, facilitating the dissociation of the sulfonium salt, which is a key step in the cleavage mechanism. mdpi.com
Conversely, in catalytic hydrogenolysis, electron-donating substituents on the benzyl group can suppress the rate of C–S bond cleavage. The introduction of methyl or methoxy (B1213986) groups onto the benzene (B151609) ring has been shown to have a suppressive effect on the reaction. This is attributed to the electronic properties of the substituents rather than steric hindrance.
Table 2: Influence of Aromatic Substituents on Benzyl-Sulfur Bond Reactivity
| Reaction Type | Substituent | Position | Observed Effect on Reactivity | Reference |
|---|---|---|---|---|
| Photocleavage | -CN | meta | Most efficient cleavage | nih.gov |
| Photocleavage | -NO₂ | meta | High cleavage efficiency | nih.gov |
| Photocleavage | -OCH₃ | meta | Least efficient cleavage | nih.gov |
| Cleavage via Sulfonium Salt | -OCH₃ | para | Enables C-S bond cleavage | mdpi.com |
| Cleavage via Sulfonium Salt | (unsubstituted) | - | No cleavage observed | mdpi.com |
| Catalytic Hydrogenolysis | -CH₃, -OCH₃ | ortho, para | Suppresses C-S bond cleavage |
Advanced Spectroscopic and Characterization Techniques for 2 Pentyl Benzyl Sulfide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms. ugm.ac.id For 2-Pentyl benzyl (B1604629) sulfide (B99878), ¹H and ¹³C NMR spectroscopy are instrumental in confirming its molecular structure.
¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, benzyl methyl sulfide, shows the benzylic protons (Ar-CH₂-S) as a singlet at approximately 3.6 ppm and the methyl protons at around 2.0 ppm. The aromatic protons typically appear as a multiplet in the range of 7.2-7.4 ppm. For 2-Pentyl benzyl sulfide, the benzylic protons are expected to resonate in a similar region. The protons of the 2-pentyl group would exhibit a more complex splitting pattern due to spin-spin coupling. The methine proton (CH) attached to the sulfur atom would likely appear as a multiplet, and the various methylene (B1212753) (CH₂) and methyl (CH₃) protons of the pentyl chain would have distinct chemical shifts and coupling constants, allowing for the complete assignment of the aliphatic chain.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. In benzyl sulfide, the benzylic carbon (Ar-CH₂-S) resonates at approximately 36.65 ppm. researchgate.net The aromatic carbons show signals in the region of 127-138 ppm. For this compound, the benzylic carbon signal is expected to be in a similar range. The carbons of the 2-pentyl group will have characteristic chemical shifts, with the carbon directly attached to the sulfur atom (C-S) appearing at a distinct downfield position compared to the other aliphatic carbons.
Mechanistic Studies: NMR spectroscopy is also a powerful tool for studying reaction mechanisms. ugm.ac.id For instance, in reactions involving the formation or cleavage of the C-S bond in benzyl sulfides, in-situ NMR monitoring can track the appearance of intermediates and products over time. This provides valuable kinetic and mechanistic data, helping to understand the reaction pathways at a molecular level. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can further aid in establishing the connectivity between protons and carbons, which is crucial for the unambiguous structural assignment of reaction products and intermediates.
Predicted ¹H and ¹³C NMR Data for this compound:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Benzylic CH₂ | 3.6 - 3.8 | 35 - 40 |
| Aromatic CH | 7.2 - 7.5 | 127 - 138 |
| Pentyl CH-S | 2.8 - 3.2 | 45 - 55 |
| Pentyl CH₂ | 1.2 - 1.7 | 20 - 40 |
| Pentyl CH₃ | 0.8 - 1.0 | 10 - 15 |
Note: These are predicted values based on data from similar structures and general NMR principles. Actual experimental values may vary.
Vibrational Spectroscopy (FT-IR, FT-Raman) in Molecular Analysis
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its different structural components. The aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations of the pentyl group will appear just below 3000 cm⁻¹. The C-S stretching vibration, which is a key indicator of the sulfide linkage, is generally weak and appears in the fingerprint region, typically between 600 and 800 cm⁻¹. Other important bands include those for aromatic C=C stretching (around 1450-1600 cm⁻¹) and C-H bending vibrations.
FT-Raman Spectroscopy: FT-Raman spectroscopy is a complementary technique to FT-IR. nih.gov While C=O, O-H, and N-H bonds give strong IR signals, C-C, C=C, and C-S bonds often produce strong Raman signals. Therefore, the C-S stretching vibration in this compound, which may be weak in the IR spectrum, could be more prominent in the Raman spectrum. researchgate.net The aromatic ring vibrations also typically give rise to strong Raman bands.
Expected Vibrational Frequencies for this compound:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, FT-Raman |
| Aliphatic C-H Stretch | 2850 - 2960 | FT-IR, FT-Raman |
| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, FT-Raman |
| CH₂ Bending | 1430 - 1470 | FT-IR |
| C-S Stretch | 600 - 800 | FT-IR, FT-Raman |
Note: These are expected ranges and the exact peak positions can be influenced by the molecular environment.
Mass Spectrometry Techniques for Compound Identification and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. libretexts.org
For this compound (C₁₂H₁₈S, molecular weight: 194.34 g/mol ), the molecular ion peak (M⁺) would be expected at m/z 194. The fragmentation of alkyl benzyl sulfides is typically characterized by several key pathways:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the sulfur atom is a common fragmentation pathway for sulfides. miamioh.edu For this compound, this could lead to the loss of a butyl radical to form a fragment at m/z 137.
C-S Bond Cleavage: The bond between the carbon of the pentyl group and the sulfur atom can break, leading to the formation of a benzylthiol radical cation or a pentyl cation.
Benzylic Cleavage: A very common fragmentation for benzyl compounds is the cleavage of the bond between the aromatic ring and the methylene group, leading to the formation of the tropylium ion at m/z 91, which is often the base peak in the spectrum. wikipedia.org
Purity Assessment: Mass spectrometry, particularly when coupled with a separation technique like gas chromatography (GC-MS), is an excellent method for assessing the purity of a compound. The presence of any impurities would be indicated by additional peaks in the mass spectrum with different m/z values.
Expected Mass Spectrometry Fragments for this compound:
| m/z | Proposed Fragment | Fragmentation Pathway |
| 194 | [C₁₂H₁₈S]⁺ | Molecular Ion |
| 137 | [C₇H₇SCH₂]⁺ | Alpha-cleavage (loss of C₄H₉) |
| 91 | [C₇H₇]⁺ | Benzylic cleavage (Tropylium ion) |
| 71 | [C₅H₁₁]⁺ | C-S bond cleavage (Pentyl cation) |
X-ray Crystallography of Related Benzyl Sulfide Compounds
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While a crystal structure for this compound is not available, analysis of related benzyl sulfide compounds provides valuable insights into the expected molecular geometry and intermolecular interactions.
In the crystal structure of (E)-2-benzyl-1,3-diphenylisothiouronium iodide, the C-S-C bond angle is 101.66 (9)°. nih.gov The C-S bond lengths are 1.823 (2) Å and 1.751 (2) Å. For this compound, a similar C-S-C bond angle and C-S bond lengths are anticipated. The benzyl and pentyl groups would adopt specific conformations to minimize steric hindrance.
Supramolecular Features: In the solid state, molecules of benzyl sulfide derivatives can be held together by various non-covalent interactions, such as van der Waals forces and, if other functional groups are present, hydrogen bonds. nih.gov In the absence of strong hydrogen bond donors or acceptors in this compound, the crystal packing would likely be dominated by van der Waals interactions between the aromatic rings and the alkyl chains.
Computational and Theoretical Studies of 2 Pentyl Benzyl Sulfide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods can predict a wide range of characteristics, from molecular geometry to reactivity.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations can be employed to optimize the geometry of 2-pentyl benzyl (B1604629) sulfide (B99878), determining the most stable arrangement of its atoms in space.
From the optimized geometry, a variety of electronic properties can be calculated to predict its reactivity. These properties include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. Such calculations have been successfully applied to various organic sulfides to understand their structural and electronic features. For 2-pentyl benzyl sulfide, DFT would likely be used with a functional such as B3LYP and a basis set like 6-31G(d,p) to achieve a balance between accuracy and computational cost.
Table 1: Predicted Reactivity Descriptors for this compound (Hypothetical DFT Data)
| Descriptor | Value (eV) | Significance |
|---|---|---|
| Ionization Potential (I) | 8.5 | Energy required to remove an electron. |
| Electron Affinity (A) | 1.2 | Energy released when an electron is added. |
| Electronegativity (χ) | 4.85 | Tendency to attract electrons. |
| Chemical Hardness (η) | 3.65 | Resistance to change in electron distribution. |
| Chemical Softness (S) | 0.27 | Reciprocal of hardness, indicates reactivity. |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.
The HOMO-LUMO energy gap is a crucial parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For this compound, the HOMO is expected to be localized on the sulfur atom and the benzyl ring, which are the more electron-rich parts of the molecule. The LUMO is likely to be distributed over the benzyl group. The energy gap would be indicative of its susceptibility to undergo chemical reactions. Similar analyses have been performed on other benzyl-containing sulfide compounds to elucidate their reactivity.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) | Implication |
|---|---|---|
| HOMO | -6.2 | Electron-donating ability. |
| LUMO | -0.8 | Electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.4 | Kinetic stability and chemical reactivity. |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is colored according to the electrostatic potential, where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential).
For this compound, an MEP map would likely show a region of negative potential around the sulfur atom due to its lone pairs of electrons, making it a likely site for electrophilic attack. The hydrogen atoms of the benzyl and pentyl groups would exhibit positive potential, indicating them as potential sites for nucleophilic interactions. The aromatic ring would also show regions of negative potential above and below the plane of the ring. This type of analysis is crucial for understanding intermolecular interactions and has been applied to various organic sulfides.
Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) for Analogues
Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are highly valuable in drug discovery and toxicology for predicting the activity of new, unsynthesized molecules.
For analogues of this compound, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) could be employed. CoMFA correlates the biological activity of molecules with their 3D steric and electrostatic fields. To perform a CoMFA study, a set of structurally similar compounds with known activities would be aligned, and their interaction fields with a probe atom would be calculated. The resulting data would then be analyzed using partial least squares (PLS) to generate a predictive model. Such models can provide contour maps that visualize the regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, guiding the design of more potent analogues.
Molecular Dynamics Simulations to Understand Conformation and Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide valuable insights into its conformational landscape and how it interacts with its environment, such as a solvent or a biological receptor.
An MD simulation would involve defining a force field for the molecule, which describes the potential energy of the system as a function of its atomic coordinates. The simulation would then solve Newton's equations of motion for the system, allowing the molecule's trajectory to be followed over time. From this trajectory, one can analyze the preferred conformations of the pentyl and benzyl groups, the dynamics of their movements, and the formation of any intramolecular or intermolecular interactions. Such simulations are commonly used for alkyl aromatic compounds to understand their behavior in different environments.
Prediction of Spectroscopic Properties through Computational Methods
Computational methods can be used to predict various spectroscopic properties of molecules, which can be invaluable for confirming their structure and interpreting experimental spectra. For this compound, these methods can predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra.
The prediction of IR spectra is typically done by calculating the vibrational frequencies of the molecule after geometry optimization. These frequencies correspond to the various vibrational modes of the molecule, such as stretching and bending of bonds. The calculated frequencies are often scaled to better match experimental data.
NMR chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculations provide theoretical chemical shifts for the hydrogen and carbon atoms in the molecule, which can be compared with experimental NMR data to aid in spectral assignment and structure verification. The accuracy of these predictions has been shown to be quite reliable for a wide range of organic molecules.
Analytical Chemistry Methodologies for 2 Pentyl Benzyl Sulfide
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental technique for separating and analyzing complex mixtures. For a compound like 2-Pentyl benzyl (B1604629) sulfide (B99878), both gas and liquid chromatography offer powerful solutions for its isolation and measurement.
Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for the analysis of volatile and thermally stable compounds like 2-Pentyl benzyl sulfide. nih.govumich.edu In this technique, the compound is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique spectral "fingerprint" for identification.
The analysis of non-hydrolyzed sulfated steroids by GC-MS shows that even complex molecules can be analyzed, often by observing degradation products formed in the high-temperature injection port. nih.gov For this compound, the mass spectrum would likely show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of the benzyl and pentyl groups, and the carbon-sulfur bonds. The high structural elucidating power of GC-MS makes it a superior choice for definitive identification. nih.gov
Table 1: Illustrative GC-MS Parameters for this compound Analysis This table presents typical, not experimental, parameters for method development.
| Parameter | Value / Description |
| GC System | Agilent 8890 GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column |
| Injection Mode | Splitless |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| MS System | Quadrupole or Time-of-Flight (TOF) Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-450 amu |
| Transfer Line Temp | 280 °C |
Retention Time Locking (RTL) is an advanced feature in modern GC systems that adjusts the carrier gas pressure to ensure that a specific compound elutes at a constant, "locked" retention time across different instruments and over long periods. nih.govresearchgate.net This technique is invaluable for high-throughput screening and quality control, as it compensates for variations caused by column trimming, temperature fluctuations, or pressure changes. nih.govresearchgate.net
To apply RTL for this compound analysis, a reference compound (or the target analyte itself) is used to calibrate the system. The GC's electronic pneumatic control (EPC) system then dynamically adjusts the inlet pressure to match the target retention time. gcms.cz This allows for the creation of robust analytical methods and searchable databases, facilitating faster and more reliable compound identification based on retention time in addition to mass spectral data. nih.govgcms.cz
Due to the presence of a chiral center at the second carbon of the pentyl group, this compound exists as a pair of enantiomers. These stereoisomers have identical physical properties in an achiral environment but can exhibit different biological activities. longdom.org High-Performance Liquid Chromatography (HPLC) is the most versatile and important tool for separating enantiomers. longdom.orgphenomenex.com
Chiral separation by HPLC is achieved using a Chiral Stationary Phase (CSP). phenomenex.comresearchgate.net A CSP is a packing material that is itself chiral and interacts differently with each enantiomer of the analyte, causing one to be retained longer on the column than the other, thus enabling their separation. phenomenex.com The selection of the appropriate CSP is crucial and often determined empirically based on the analyte's structure. phenomenex.com For a compound like this compound, polysaccharide-based or Pirkle-type CSPs would be primary candidates for screening. phenomenex.comresearchgate.net The ability to use aqueous mobile phases with certain protein-based CSPs is also an advantage. longdom.org
Table 2: Common Chiral Stationary Phases for HPLC Separation
| CSP Type | Description | Potential Application for this compound |
| Polysaccharide-based | Derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support. | Broad applicability; effective for a wide range of chiral compounds. |
| Pirkle-type (Brush) | Small chiral molecules covalently bonded to silica (e.g., Whelk-O 1). | Utilizes π-π interactions, hydrogen bonding, and steric hindrance for separation. |
| Protein-based | Immobilized proteins like bovine serum albumin (BSA) or α1-acid glycoprotein (B1211001) (AGP). | Offers unique selectivity, often used with aqueous mobile phases. longdom.org |
| Macrocyclic | Macrocyclic antibiotics (e.g., vancomycin) or cyclodextrins bonded to silica. | Separation is based on inclusion complex formation and other interactions. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Electrochemical Methods for Sulfide Detection
Electrochemical sensors offer a rapid, highly sensitive, and often portable means for detecting specific chemical species. rsc.org For sulfide detection, these methods typically measure changes in current (amperometry) or potential (potentiometry) resulting from a redox reaction involving the sulfide moiety. researchgate.netgoogle.com
While many electrochemical methods are designed for inorganic hydrogen sulfide (H₂S), they can be adapted for organic sulfides. mdpi.comnih.gov Direct oxidation of the sulfide group on a working electrode, such as glassy carbon, can produce a measurable signal. nih.gov A significant challenge is "sulfur poisoning," where the electrode surface becomes passivated by adsorbed elemental sulfur, reducing sensitivity over time. nih.gov Advanced techniques like Triple Pulse Amperometry (TPA) have been developed to mitigate this by applying a cycle of potentials to clean and regenerate the electrode surface, allowing for consistent and real-time monitoring. nih.gov Such a method could potentially be optimized for the detection of this compound.
Spectrophotometric Approaches for Sulfide Quantification
Spectrophotometry is a widely used analytical technique that measures the absorption of light by a chemical substance at a specific wavelength. For sulfide quantification, the most common approach is the methylene (B1212753) blue method. nih.govresearchgate.net This method involves the reaction of a sulfide source with N,N-dimethyl-p-phenylenediamine in the presence of an iron(III) catalyst under acidic conditions. nih.gov This reaction forms the intensely colored methylene blue dye, and the amount of dye produced, measured by its absorbance, is directly proportional to the initial sulfide concentration. nih.govresearchgate.net
This method is primarily designed for aqueous hydrogen sulfide. nih.gov To apply it to an organic thioether like this compound, a preliminary chemical reaction would be required to cleave the carbon-sulfur bonds and release the sulfur as a detectable inorganic sulfide ion (S²⁻) or H₂S. This conversion step adds complexity but allows a well-established and sensitive quantification method to be utilized. Other spectrophotometric methods may involve reactions with reagents like 2,2'-dipyridyl disulfide to produce a chromophore. nih.gov
Advanced Techniques for Analysis in Complex Matrices (e.g., Environmental Samples)
Analyzing this compound in complex matrices such as environmental water, soil, or biological samples presents significant challenges due to the presence of interfering compounds. researchgate.net Advanced analytical techniques are required to achieve the necessary selectivity and sensitivity.
Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful technique that provides greatly enhanced peak capacity and resolution compared to conventional GC. nih.gov In GC×GC, the effluent from a primary GC column is subjected to a second, different, and much faster separation on a secondary column. nih.gov This results in a two-dimensional chromatogram that can separate analytes from complex matrix interferences that would otherwise co-elute in a single-dimension separation. nih.gov When coupled with a high-resolution mass spectrometer (HRMS), GC×GC-HRMS offers unparalleled performance for the non-targeted analysis and identification of trace compounds in challenging samples. nih.gov
Headspace Gas Chromatography (HSGC)
Headspace Gas Chromatography (HSGC) is a robust and widely utilized analytical technique for the determination of volatile and semi-volatile organic compounds in solid or liquid samples. thermofisher.com The fundamental principle of HSGC involves the analysis of the vapor phase (headspace) that is in equilibrium with the sample matrix in a sealed vial. By introducing only the gaseous phase into the gas chromatograph, non-volatile matrix components are excluded, which protects the analytical column and minimizes complex sample preparation. chromatographyonline.comamericanlaboratory.com This technique is particularly well-suited for the analysis of volatile sulfur compounds (VSCs), a class to which this compound belongs, due to their characteristic aroma profiles and presence in various matrices such as food and beverages. chromatographyonline.comnih.govfrontiersin.org
The process begins with placing the sample into a headspace vial, which is then sealed and heated to a specific temperature for a set period. This allows volatile compounds to partition from the sample matrix into the headspace. A portion of this vapor is then automatically injected into the GC system for separation and detection. chromatographyonline.com The sensitivity of the analysis can be significantly improved by optimizing several headspace parameters, including incubation temperature, equilibration time, sample volume, and modifications to the sample matrix, such as the addition of salts (salting out) to increase the volatility of the analytes. nih.goviwaponline.com
Detailed Research Findings
While specific research detailing the HSGC analysis of this compound is not prevalent in publicly available literature, the methodology can be effectively detailed based on extensive studies of analogous volatile sulfur compounds and related structures like benzyl chloride.
Instrumentation and Conditions: A typical HSGC system consists of a headspace autosampler coupled with a gas chromatograph. The choice of detector is crucial for achieving the required selectivity and sensitivity. For sulfur-containing compounds, highly selective detectors are often preferred over general-purpose detectors like the Flame Ionization Detector (FID). thermofisher.com
Sulfur Chemiluminescence Detector (SCD): This detector offers high sensitivity and selectivity, providing a linear and equimolar response to sulfur compounds without quenching effects from co-eluting hydrocarbons. silcotek.comgcms.cz
Pulsed Flame Photometric Detector (PFPD): An advancement on the traditional FPD, the PFPD also provides high sensitivity and selectivity for sulfur-containing molecules. tandfonline.com
Mass Spectrometry (MS): When coupled with HSGC, MS provides definitive identification of analytes based on their mass spectra and retention times, which is invaluable for complex matrices. frontiersin.orgiwaponline.com
The separation is typically performed on a capillary column. For volatile sulfur compounds and benzyl derivatives, columns with nonpolar or mid-polarity stationary phases are commonly used. nih.govmdpi.com
A study on the determination of four VSCs in water samples utilized an automated headspace technique with GC-MS. The researchers optimized headspace parameters, finding that an equilibrium time of 20 minutes at 90°C with the addition of 20% NaCl by mass fraction provided the best results. iwaponline.com Similarly, a method for analyzing benzyl chloride in food products employed a static headspace GC-MS approach, highlighting the technique's applicability to the benzyl moiety. nih.gov
The following table summarizes typical operational parameters for the HSGC analysis of volatile sulfur compounds, which would be applicable for developing a method for this compound.
Table 1: Representative HSGC Operational Parameters for Volatile Sulfur Compound Analysis
| Parameter | Typical Setting | Rationale |
|---|---|---|
| Headspace | ||
| Incubation Temperature | 60°C - 120°C | Increases analyte vapor pressure to enhance sensitivity. chromatographyonline.comiwaponline.com |
| Incubation Time | 15 - 45 minutes | Allows the sample to reach equilibrium between the liquid/solid and gas phases. iwaponline.comshimadzu.com |
| Sample Volume | 1 - 10 mL (in 20 mL vial) | Affects the phase ratio (volume of headspace to volume of sample), influencing partitioning. iwaponline.com |
| Matrix Modification | Addition of NaCl (e.g., 20% w/v) | Increases the ionic strength of aqueous samples, reducing the solubility of organic analytes and promoting their transfer to the headspace. nih.gov |
| Gas Chromatography | ||
| GC Column | DB-5MS, HP-1, TG-624 SilMS | Nonpolar to mid-polarity columns provide good separation for a wide range of volatile organic compounds. thermofisher.comnih.govmdpi.com |
| Carrier Gas | Helium or Nitrogen | Inert mobile phase to carry analytes through the column. thermofisher.com |
| Temperature Program | Initial hold at ~40°C, ramp to >200°C | A temperature gradient is used to effectively separate compounds with different boiling points. gcms.cz |
| Injection Mode | Split/Splitless | Split mode is used for higher concentration samples to avoid overloading the column, while splitless is for trace analysis. gcms.cz |
Method Validation and Performance: Validation of an analytical method ensures its reliability for the intended purpose. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. mdpi.com For the HS-GC-MS analysis of benzyl chloride in food, the method demonstrated excellent linearity with a correlation coefficient (R²) greater than 0.99. nih.gov The LOD and LOQ were found to be in the ranges of 0.04–0.17 mg/kg and 0.13–0.52 mg/kg, respectively, depending on the food matrix. nih.gov Another study on benzyl chloride in pharmaceutical products using a solvent-free HS-GC-MS method reported an LOQ of 0.1 µg/g with precision (%CV) consistently below 5% and accuracy within 95–105%. mdpi.com
These performance metrics are representative of what could be expected for a validated HSGC method for this compound. The table below illustrates typical method validation results based on data from analogous compounds.
Table 2: Illustrative Method Validation Performance Data for HSGC Analysis
| Parameter | Typical Performance Metric | Reference |
|---|---|---|
| Linearity (R²) | > 0.999 | iwaponline.comnih.gov |
| Limit of Detection (LOD) | 0.02 - 0.2 µg/L | iwaponline.com |
| Limit of Quantification (LOQ) | 0.1 µg/g - 0.52 mg/kg | nih.govmdpi.com |
| Accuracy (Recovery) | 88% - 118% | nih.gov |
Applications of 2 Pentyl Benzyl Sulfide in Chemical Synthesis and Other Fields
Utility as Synthetic Intermediates and Protecting Groups for Thiols
Benzyl (B1604629) sulfides are recognized for their significant role in organic synthesis, particularly as intermediates and as protecting groups for thiols. rsc.org The thiol group (-SH) is highly reactive and susceptible to oxidation, making its protection a critical step in the multi-step synthesis of complex molecules, especially in peptide chemistry involving the amino acid cysteine. researchgate.netthieme-connect.de
The benzyl group (Bn or Bzl) is a classic and widely used protecting group for thiols. researchgate.net It forms a stable thioether linkage (R-S-Bn) that shields the thiol from unwanted reactions under various conditions. The landmark chemical synthesis of the hormone oxytocin (B344502) in 1953 notably employed a cysteine protected with a benzyl group, a milestone that contributed to Vincent du Vigneaud receiving the Nobel Prize in Chemistry in 1955. researchgate.net The stability of the benzyl thioether allows for subsequent chemical transformations on other parts of the molecule. Deprotection, or the removal of the benzyl group to restore the free thiol, typically requires reductive conditions, such as using sodium in liquid ammonia (B1221849) or catalytic hydrogenation. researchgate.net A highly effective and mild deprotection method for both aromatic and aliphatic benzyl thioethers has also been developed using dibutylmagnesium (B73119) with a catalytic amount of titanocene (B72419) dichloride. researchgate.net
As synthetic intermediates, benzyl sulfides are precursors for a variety of other compounds. rsc.org The carbon-sulfur bond can be manipulated to introduce different functional groups, and the entire moiety serves as a building block for more complex molecular architectures. researchgate.netrsc.org The synthesis of various benzyl sulfides, including those with alkyl substituents, has been achieved through methods like the reaction between benzyl Grignard reagents and phosphinic acid thioesters, demonstrating the broad applicability of this class of compounds in synthetic chemistry. rsc.org
| Application in Synthesis | Description | Key Features |
| Thiol Protection | The benzyl group is attached to a thiol (R-SH) to form a stable thioether (R-S-Benzyl), preventing unwanted side reactions like oxidation. researchgate.netthieme-connect.de | Stable under many reaction conditions; removable under specific reductive conditions. researchgate.net |
| Synthetic Intermediate | Serves as a foundational molecule for building more complex structures. rsc.org | Versatile scaffold for further functionalization. researchgate.net |
Role in Agrochemical Development
The development of new agrochemicals—such as fungicides, herbicides, and pesticides—is a field where sulfur-containing organic compounds often play a crucial role. evonik.com While direct studies on 2-pentyl benzyl sulfide (B99878) in this context are not prominent, the bioactivity of related benzyl sulfide derivatives suggests potential applications. For instance, research on dibenzyl trisulphide, a naturally occurring compound, led to the synthesis of a methyl benzyl sulphonic anhydride (B1165640) derivative. nih.gov This derivative exhibited significant antimicrobial and nematicidal activities, proving more effective than some commercial agents against the bacterium Bacillus subtilis and the plant pathogenic fungus Cladosporium cucumerinum. nih.gov
This demonstrates that the benzyl sulfide structural motif can be a foundation for developing potent agrochemical agents. The specific alkyl group, such as the 2-pentyl group, would modulate properties like lipophilicity, which in turn affects the compound's uptake, transport, and interaction with biological targets in plants, fungi, or pests. Furthermore, other benzyl derivatives, like benzyl alcohol, have been patented for use as herbicides. google.com The broad utility of benzyl compounds in agrochemical synthesis indicates a potential, though currently unexplored, role for alkyl benzyl sulfides like 2-pentyl benzyl sulfide. evonik.com
| Compound/Derivative | Agrochemical Activity | Finding |
| Methyl Benzyl Sulphonic Anhydride (from Dibenzyl Trisulphide) | Antimicrobial, Fungicidal, Nematicidal | Showed potent activity against bacteria, plant pathogenic fungi, and nematodes. nih.gov |
| Benzyl Alcohol | Herbicidal | Patented for use in controlling undesirable plants. google.com |
Contributions to Materials Science
In materials science, the applications of specific alkyl benzyl sulfides are not extensively documented. However, related compounds find use in the formulation of functional materials. For example, chemical suppliers that produce benzyl methyl sulfide serve various sectors, including material sciences. thegoodscentscompany.com More specifically, benzyl sulfonium (B1226848) salts, which are derivatives of benzyl sulfides, have been developed as heat-labile or "fugitive" surfactants. google.com These surfactants are useful in creating aqueous film-forming emulsions for products like paper coatings and latex paints. Upon drying, the sulfonium salt decomposes into inert, hydrophobic materials, which improves the water resistance of the final film—a highly desirable characteristic in coatings and finishes. google.com The alkyl and benzyl groups in these molecules are critical to their surfactant properties, suggesting that variations like this compound could be investigated for similar applications.
Precursors for Bioactive Compounds (Focus on Chemical Scaffolding and Analogues)
The benzyl sulfide framework is an important structural scaffold in medicinal chemistry for the development of new therapeutic agents. rsc.org Numerous studies have shown that derivatives of benzyl sulfides possess significant biological activity. This makes compounds like this compound valuable as precursors or starting points for creating diverse molecular analogues to be screened for medicinal properties.
For example, novel benzyl phenyl sulfide derivatives have been synthesized and shown to exhibit potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), a major threat to human health. nih.gov In another study, benzyl naphthyl sulfoxide (B87167) and sulfone derivatives, created from a sulfide precursor, displayed potent antineoplastic (antitumor) activity at nanomolar concentrations with relatively low toxicity to normal cells. rsc.org The sulfide was the initial building block, with its subsequent oxidation to sulfoxide and sulfone forms being crucial for the enhanced bioactivity.
Furthermore, the benzyl group is incorporated into various other bioactive molecules, such as selective inhibitors of carbonic anhydrase VII (implicated in neuropathic pain) and inhibitors of cell division in E. coli. unifi.itnih.govtandfonline.com Benzyl polysulfides have also been investigated as molecules that can release hydrogen sulfide (H₂S), an important biological signaling molecule, which has effects on processes like cell proliferation. nih.govresearchgate.net These examples underscore the value of the alkyl benzyl sulfide scaffold as a versatile template for generating new bioactive compounds.
| Bioactive Derivative Class | Target/Activity | Significance |
| Benzyl Phenyl Sulfides | Antibacterial (MRSA) | Provides a scaffold for developing new antibiotics against resistant bacteria. nih.gov |
| Benzyl Naphthyl Sulfoxides/Sulfones | Antitumor | The sulfinyl and sulfonyl groups, derived from the sulfide, were essential for potent antineoplastic activity. rsc.org |
| Benzyl-Substituted Guanidinobenzenesulfonamides | Carbonic Anhydrase VII Inhibition | Potential therapeutic agents for neuropathic pain. unifi.it |
| Benzyl Polysulfides | H₂S Release, Cell Proliferation Inhibition | Serve as donors for the signaling molecule H₂S and affect cellular processes. nih.govresearchgate.net |
Chemical Inhibitors in Industrial Processes (e.g., Sulfidogenesis Inhibition in Hydrocarbon Systems)
In industrial settings, particularly in oil and gas production, the formation of hydrogen sulfide (H₂S) through microbial sulfate (B86663) reduction (sulfidogenesis) presents significant operational challenges, including corrosion of metal infrastructure and safety hazards. nih.govslb.comresearchgate.net Chemical inhibitors are widely used to mitigate these issues. Alkyl benzyl compounds are a key class of these inhibitors.
Specifically, quaternary ammonium (B1175870) compounds such as alkyl dimethyl benzyl ammonium chloride and alkyl pyridine (B92270) benzyl quaternary ammonium chloride are used effectively as corrosion preventatives in oil wells and water systems. apchem.com These molecules are effective against sulfide-induced corrosion. apchem.com The general class of benzyldimethylalkylammonium chlorides is among the most frequently used corrosion inhibitors in crude oil and natural gas extraction. google.comresearchgate.net The structure, featuring both an alkyl chain and a benzyl group, allows the molecule to function as a surfactant that forms a protective film on metal surfaces, shielding them from corrosive agents like H₂S. researchgate.net
While this compound itself is not a quaternary ammonium salt, its core structure is a component of these active inhibitors. It could potentially serve as a synthetic precursor for such inhibitors or be studied for its own inhibitory properties, as the lipophilic nature of the alkyl and benzyl groups is key to the function of many corrosion inhibitors.
| Inhibitor Class | Industrial Application | Mechanism of Action |
| Alkyl Dimethyl Benzyl Quaternary Ammonium Chloride | Corrosion inhibition in water systems and oil wells | Effective against sulfide corrosion. apchem.com Forms a protective film on metal surfaces. |
| Alkyl Pyridine Benzyl Quaternary Ammonium Chloride | Corrosion prevention in oil drilling, production, and water flood systems | Highly cationic amine compound that adheres to metal surfaces. apchem.com |
| Benzyldimethylalkylammonium Chlorides | General corrosion inhibition in oil and gas extraction | One of the most common types of inhibitors used in the industry. google.com |
Future Research Directions and Outlook
Development of Novel and Sustainable Synthetic Routes
The future of synthesizing 2-Pentyl benzyl (B1604629) sulfide (B99878) will likely focus on greener and more efficient methodologies, moving away from traditional approaches that may involve harsh reagents or produce significant waste. Research in this area could prioritize atom economy and the use of renewable resources.
One promising avenue is the development of catalytic C-S cross-coupling reactions. While various methods exist for the synthesis of benzyl sulfides in general, future work could focus on catalysts that are specifically tailored for the coupling of benzyl halides or alcohols with 2-pentanethiol. organic-chemistry.org The use of earth-abundant metal catalysts, such as copper or zinc, presents a sustainable alternative to precious metal catalysts. organic-chemistry.org Another green approach involves the use of dual-functional ionic liquids as both solvent and catalyst, which has shown promise in the synthesis of benzyl phenyl sulfide derivatives and could be adapted for 2-Pentyl benzyl sulfide. researchgate.netnih.gov
Furthermore, photo-induced syntheses represent a frontier in sustainable chemistry. Future investigations could explore the use of light-mediated reactions to construct the C-S bond of this compound, potentially under milder conditions and with higher selectivity.
Table 1: Potential Sustainable Synthetic Routes for this compound
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Earth-Abundant Metal Catalysis | Lower cost, reduced environmental impact | Catalyst design for high selectivity and yield with 2-pentyl substrates. |
| Dual-Functional Ionic Liquids | Recyclable catalyst/solvent system, high efficiency | Optimization of ionic liquid structure for specific reactivity with 2-pentanethiol. |
| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance | Development of suitable photocatalysts and reaction conditions for C-S bond formation. |
Exploration of New Reactivity Pathways and Mechanistic Insights
Understanding the inherent reactivity of this compound is crucial for its application. Future research should delve into its behavior under various reaction conditions to uncover novel transformations. The oxidation of the sulfide moiety to the corresponding sulfoxide (B87167) and sulfone is a fundamental transformation that warrants further study. ethz.ch Exploring selective oxidation methods, including electrochemical and biocatalytic approaches, could provide access to these valuable oxidized derivatives.
The cleavage of the C-S bond is another area ripe for exploration. While the microbial degradation of benzyl sulfide can lead to C-S bond cleavage, future research could investigate chemical methods to achieve this selectively. ethz.ch This could open up pathways for using this compound as a precursor for other functionalized molecules. The reactivity of the benzylic position through radical or ionic intermediates also presents an opportunity for functionalization.
Mechanistic studies employing kinetic analysis, isotopic labeling, and in-situ spectroscopic techniques will be instrumental in elucidating the pathways of these new reactions. A deeper understanding of the reaction mechanisms will enable the rational design of more efficient and selective transformations.
Advanced Computational Modeling for Structure-Reactivity Relationships
Computational chemistry offers a powerful tool to predict and understand the behavior of this compound at a molecular level. Future research will likely leverage advanced computational models to establish clear structure-reactivity relationships. nih.gov
Density Functional Theory (DFT) calculations can be employed to model the electronic structure of this compound and its transition states in various reactions. This can provide insights into reaction mechanisms and predict the feasibility of new transformations. nih.gov For instance, computational modeling can help in understanding the binding of the molecule to a catalyst's active site or the energetics of different reaction pathways.
Molecular dynamics (MD) simulations can be used to study the conformational landscape of this compound and its interactions with other molecules, such as solvents or biological macromolecules. nih.gov This is particularly relevant for understanding its behavior in complex environments. The development of multiscale models could further bridge the gap between quantum mechanical descriptions and macroscopic properties. nih.gov High-level quantum mechanical results for model systems, such as the H2S-benzene complex, have been shown to correlate with experimental observations in complex protein structures, suggesting that similar computational approaches could be valuable for understanding the interactions of this compound. scispace.comresearchgate.net
Integration of this compound into Complex Chemical Systems
A significant area of future research will be the incorporation of the this compound motif into more complex molecular architectures. This could involve its use as a building block in the synthesis of larger molecules with specific functions, such as pharmaceuticals, agrochemicals, or materials.
The unique properties of the thioether linkage, including its potential for oxidation and its ability to coordinate to metal centers, make it an interesting functional group to introduce into polymers or supramolecular assemblies. Research could focus on synthesizing polymers where this compound is a monomer or a pendant group, and then investigating the properties of these new materials.
Furthermore, its integration into biologically active molecules could be explored. The lipophilic nature of the pentyl group combined with the reactivity of the benzyl sulfide moiety could lead to interesting pharmacological profiles.
Discovery of Undiscovered Chemical and Biocatalytic Transformations
The search for novel chemical and biocatalytic transformations of this compound holds immense potential for innovation. This includes exploring its reactivity with less common reagents and under unconventional conditions, such as in flow reactors or under mechanochemical activation.
Biocatalysis offers a particularly exciting frontier. Enzymes, with their high selectivity and ability to operate under mild conditions, could be employed for transformations that are challenging to achieve with traditional chemical methods. researchgate.net For instance, engineered enzymes could be developed for the stereoselective oxidation of the sulfide to a chiral sulfoxide. The microbial degradation pathways of benzyl sulfide suggest that microorganisms could be a source of novel enzymes capable of transforming this compound. ethz.ch The discovery of previously unknown enzymes, such as thiocysteine (B1681304) lyases, highlights the potential for nature to inspire new methods for sulfur chemistry. sciencedaily.com
The exploration of its role in hydrogen sulfide (H2S) signaling pathways could also be a fruitful area of research. While studies have focused on other organic polysulfides, the potential for this compound derivatives to act as H2S donors or to interact with reactive sulfur species warrants investigation. nih.govnih.govresearchgate.net
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 2-pentyl benzyl sulfide?
Methodological Answer:
this compound is synthesized via nucleophilic substitution reactions. A typical route involves reacting benzyl thiol derivatives with 2-pentyl halides or sulfonates under alkaline conditions. For example:
- Alkylation of thiols : Benzyl thiol reacts with 2-pentyl p-toluenesulfonate in ethanol with NaOH as a base, yielding this compound after reflux (48 hours) and purification via vacuum distillation .
- Grignard reagent substitution : Substituted benzyl sulfides can be synthesized using benzyl Grignard reagents and phosphinic acid thioesters. For instance, di(2-tolyl)phosphinic acid thioester reacts with benzyl magnesium bromide to form this compound derivatives, achieving high yields (e.g., 95% for p-bromo derivatives) .
- Hydrogen sulfide reaction : Benzyl chloride reacts with hydrogen sulfide in the presence of alkali metals, forming dibenzyl sulfide analogs, though yields depend on steric and electronic factors .
Basic: How is this compound characterized analytically?
Methodological Answer:
Characterization involves:
- Gas chromatography-mass spectrometry (GC/MS) : Separation on ZB-624 columns (30 m × 0.25 mm ID, 1.4 µm film) with helium carrier gas (1.5 mL/min). Detection uses ion trap MS with electron ionization (70 eV), monitoring fragments like m/z 138 (base peak for sulfide derivatives) .
- Elemental analysis : Confirmation of purity via carbon, hydrogen, and sulfur content (e.g., C: 74.16%, H: 9.33%, S: 16.50% for p-methyl derivatives) .
- Nuclear magnetic resonance (NMR) : H and C NMR identify alkyl chain integration (e.g., pentyl CH groups at δ 1.2–1.6 ppm) and benzyl aromatic protons (δ 7.2–7.4 ppm) .
Basic: What physicochemical properties influence experimental design for handling this compound?
Methodological Answer:
Key properties include:
- Hydrophobicity : Low water solubility (e.g., <50 mg/L at 25°C) necessitates organic solvents (e.g., ethanol, ether) for synthesis and storage .
- Thermal stability : Stable under reflux conditions (≤100°C) but decomposes at higher temperatures, requiring inert atmospheres during distillation .
- Oxidative sensitivity : Susceptible to oxidation to sulfoxides/sulfones; thus, reactions must exclude peroxides or use antioxidants like BHT .
Advanced: How do steric and electronic effects govern regioselectivity in this compound synthesis?
Methodological Answer:
- Steric hindrance : Bulky substituents (e.g., mesityl groups) reduce yields by impeding nucleophilic attack. For example, p-bromo derivatives achieve 95% yield due to minimal steric interference, while trimethylphenyl analogs yield only 62% .
- Electronic effects : Electron-withdrawing groups (e.g., nitro) stabilize transition states via resonance, enhancing reactivity. Conversely, electron-donating groups (e.g., methoxy) may slow substitution due to reduced electrophilicity .
- Mechanistic studies : Phosphinate intermediates (e.g., pentavalent phosphorus species) reveal competing pathways, with reductive elimination disfavored in bulky systems .
Advanced: What are the stability profiles of this compound under aqueous and thermal conditions?
Methodological Answer:
- Thermolysis : At 250°C, this compound undergoes C–S bond cleavage, producing benzyl mercaptan and pentene derivatives. Stability is lower than diphenyl sulfides due to weaker C–S bonds in aliphatic systems .
- Aquathermolysis : In aqueous conditions (200–300°C), hydrolysis competes with oxidation, forming sulfoxides (e.g., benzyl sulfoxide) as intermediates. Acidic conditions accelerate degradation .
- Oxidative stability : Hydrogen peroxide in acetic acid oxidizes sulfides to sulfones (e.g., 2-pentyl benzyl sulfone) within 24 hours, requiring stoichiometric control to avoid overoxidation .
Advanced: How can microbial degradation pathways inform environmental fate studies of this compound?
Methodological Answer:
- Fungal degradation : White-rot fungi (e.g., Coriolus versicolor) cleave C–S bonds via oxidative enzymes (laccases), yielding benzaldehyde and pentyl thiols. These intermediates are further metabolized to benzoic acid or disulfides .
- Bacterial pathways : Pseudomonas spp. utilize desulfurization enzymes (e.g., sulfhydrylases) to convert sulfides into HS and hydrocarbons, though aliphatic chains (e.g., pentyl) slow degradation compared to aryl analogs .
- Analytical monitoring : GC/MS with SPME fibers (DVB/Carboxen/PDMS) tracks degradation products at trace levels (≥4 nmol/mol) .
Advanced: What contradictions exist in reported yields of this compound derivatives, and how can they be resolved?
Methodological Answer:
- Yield discrepancies : p-Bromo derivatives achieve 95% yield , while trimethylphenyl analogs yield 62% due to steric hindrance. Resolution requires optimizing base strength (e.g., KOH vs. NaOH) and solvent polarity .
- Detection limits : Semi-quantitative GC/MS may overestimate yields due to matrix effects (e.g., media interference in fungal studies). Internal standards (e.g., deuterated analogs) improve accuracy .
- Replication challenges : Variations in Grignard reagent purity (e.g., residual magnesium) affect substitution efficiency. Pre-treatment with molecular sieves ensures anhydrous conditions .
Advanced: What role does this compound play in biochemical studies, and how is its reactivity exploited?
Methodological Answer:
- Thiol donor systems : this compound derivatives act as hydrogen sulfide (HS) donors under enzymatic (e.g., carbonic anhydrase) or redox conditions, useful for studying HS-mediated cytoprotection .
- Crosslinking agents : Photolabile derivatives (e.g., N-nitrosocarbamates) release alkylating agents upon UV exposure, enabling controlled DNA or protein modification .
- Toxicity screening : Cytotoxicity assays (e.g., MTT) reveal metabolic activation pathways, such as cytochrome P-450-mediated hydroxylation generating reactive thiols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
